4-(1H-indazol-7-ylamino)-5-nitrobenzene-1,2-dicarbonitrile
Overview
Description
4-(1H-indazol-7-ylamino)-5-nitrobenzene-1,2-dicarbonitrile is a complex organic compound that features an indazole moiety, a nitro group, and a phthalonitrile group. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indazol-7-ylamino)-5-nitrobenzene-1,2-dicarbonitrile typically involves the following steps:
Formation of the Indazole Moiety: The indazole ring can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions, often using reagents like nitric acid or tert-butyl nitrite in the presence of a catalyst.
Attachment of the Phthalonitrile Group: The phthalonitrile group can be introduced through nucleophilic substitution reactions, where a suitable nucleophile reacts with a phthalonitrile precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(1H-indazol-7-ylamino)-5-nitrobenzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Substitution: The phthalonitrile group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the cyano groups.
Oxidation: The indazole moiety can undergo oxidation reactions, potentially forming N-oxides.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, metal hydrides (e.g., sodium borohydride)
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Peroxides, oxygen gas
Major Products
Reduction: Formation of 4-(1H-indazol-7-ylamino)-5-aminophthalonitrile
Substitution: Formation of various substituted phthalonitrile derivatives
Oxidation: Formation of indazole N-oxides
Scientific Research Applications
4-(1H-indazol-7-ylamino)-5-nitrobenzene-1,2-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: Due to its potential biological activities, this compound is studied for its anticancer, antimicrobial, and anti-inflammatory properties.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs targeting various diseases.
Chemical Biology: Used in studies to understand the interaction of indazole derivatives with biological targets.
Material Science:
Mechanism of Action
The mechanism of action of 4-(1H-indazol-7-ylamino)-5-nitrobenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The indazole moiety is known to inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . Additionally, the compound may interact with DNA or proteins, disrupting cellular processes and exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: A simpler indazole derivative with similar biological activities.
2H-Indazole: Another tautomeric form of indazole with distinct properties.
4-(1H-Indazol-7-ylamino)butylphenol: A related compound with a different substituent on the indazole ring.
Uniqueness
4-(1H-indazol-7-ylamino)-5-nitrobenzene-1,2-dicarbonitrile is unique due to the presence of both a nitro group and a phthalonitrile group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other indazole derivatives, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-(1H-indazol-7-ylamino)-5-nitrobenzene-1,2-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N6O2/c16-6-10-4-13(14(21(22)23)5-11(10)7-17)19-12-3-1-2-9-8-18-20-15(9)12/h1-5,8,19H,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXONMROZXSBBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-])NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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